molecular formula C8H13N5 B3117664 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine CAS No. 225504-33-6

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine

Katalognummer B3117664
CAS-Nummer: 225504-33-6
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: KAUXBDSAFRANGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine is a specialty product for proteomics research . Its molecular formula is C8H13N5 and it has a molecular weight of 179.22 .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine involves the use of α-aminoamidines. These α-aminoamidines react with bis-benzylidene cyclohexanones to produce a new series of 5,6,7,8-tetrahydroquinazolines . The reaction occurs under mild conditions and yields excellent results .

Wissenschaftliche Forschungsanwendungen

Application in Antitubercular Drug Development

Scientific Field

Medicinal Chemistry

Summary of Application

The compound has shown promise in the development of antitubercular drugs. Its derivatives have been found to exhibit high binding affinity toward enzymes essential for the survival of Mycobacterium tuberculosis.

Methods of Application

Synthesis of novel derivatives involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. Molecular docking studies are conducted to predict the interaction with target enzymes .

Results

The synthesized compounds have demonstrated potential as inhibitors of dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1), which are crucial for the tuberculosis bacterium .

Application in Antidiabetic Therapy

Scientific Field

Endocrinology

Summary of Application

Derivatives of 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine are being explored for their use in antidiabetic therapy. They have been predicted to show inhibition activity against β-glucosidase, which is a therapeutic target for diabetes treatment .

Methods of Application

The approach includes the synthesis of derivatives followed by in silico screening to assess their biological activity. The focus is on achieving high yields and easy workup compared to existing methods .

Results

The activity of these compounds suggests a novel scaffold for diabetes treatment, with the potential to develop new antidiabetic agents .

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydroquinazoline-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h4H,1-3,9H2,(H4,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUXBDSAFRANGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C(=NC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine
Reactant of Route 2
5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine
Reactant of Route 3
5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine
Reactant of Route 4
5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine
Reactant of Route 5
5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine
Reactant of Route 6
5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.